molecular formula C9H11N3 B056906 Benzimidazole, 1-(2-aminoethyl)- CAS No. 112947-93-0

Benzimidazole, 1-(2-aminoethyl)-

Cat. No.: B056906
CAS No.: 112947-93-0
M. Wt: 161.2 g/mol
InChI Key: LXZGUUDIJIOTJB-UHFFFAOYSA-N
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Description

Benzimidazole, 1-(2-aminoethyl)- is a versatile and valuable nitrogen-containing heterocyclic building block specifically designed for chemical and pharmaceutical research. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry, fused with a flexible 2-aminoethyl side chain at the N-1 position. This primary amine functional group provides a highly reactive handle for further synthetic modifications, making it an essential intermediate for the construction of more complex molecular architectures. Its primary research applications include serving as a key precursor in the synthesis of novel small molecule inhibitors, particularly for various kinase targets, and as a scaffold for developing compounds with potential anticancer, antimicrobial, and antiviral activities. Furthermore, its structure is of significant interest in the design of histone deacetylase (HDAC) inhibitors and as a ligand for various G-protein coupled receptors (GPCRs). The presence of both the aromatic, planar benzimidazole system and the aliphatic amine allows for diverse interactions with biological targets, facilitating structure-activity relationship (SAR) studies. Researchers value this compound for its utility in exploring heterocyclic chemistry, synthesizing combinatorial libraries, and advancing drug discovery programs aimed at novel therapeutic agents.

Properties

IUPAC Name

2-(benzimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGUUDIJIOTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204184
Record name Benzimidazole, 1-(2-aminoethyl)-
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55661-34-2
Record name 1H-Benzimidazole-1-ethanamine
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Record name Benzimidazole, 1-(2-aminoethyl)-
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Record name Benzimidazole, 1-(2-aminoethyl)-
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Record name 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine
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Biological Activity

Benzimidazole derivatives, including the compound Benzimidazole, 1-(2-aminoethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Benzimidazoles are heterocyclic compounds that consist of a fused benzene and imidazole ring. They are known for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The unique structure of benzimidazoles allows for various substitutions that can enhance their biological efficacy.

2. Pharmacological Properties

The biological activity of Benzimidazole, 1-(2-aminoethyl)- has been investigated in several studies, revealing its potential as a therapeutic agent across multiple domains:

  • Anticancer Activity : Compounds derived from benzimidazole have shown promising results against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in MCF7 breast cancer cells with IC50 values ranging from 25.72 μM to 45.2 μM . In vivo studies demonstrated tumor growth suppression in mice models treated with specific benzimidazole derivatives .
  • Antimicrobial Activity : Benzimidazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from benzimidazole showed superior activity compared to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity : The antiviral properties of benzimidazole derivatives have been explored against various viruses, including HIV and HCV. Some studies indicate that certain derivatives can inhibit viral replication effectively .
  • Anti-inflammatory and Analgesic Effects : Research has also highlighted the anti-inflammatory properties of benzimidazole derivatives, suggesting their use in treating inflammatory diseases .

3. Structure-Activity Relationship (SAR)

The SAR of benzimidazole derivatives is crucial for understanding how modifications to the chemical structure can enhance biological activity. Key findings include:

  • Substitution Patterns : The introduction of aminoethyl groups at specific positions significantly affects the compound's potency and selectivity towards cancer cells . For example, substituents at the 2-position of the benzimidazole ring have been linked to increased anticancer activity.
  • Functional Groups : The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the biological activity by altering the electronic properties of the molecule .

4. Case Studies

Several case studies provide insight into the effectiveness of Benzimidazole, 1-(2-aminoethyl)- :

  • Study on Anticancer Activity : A recent study evaluated a series of benzimidazole derivatives against a panel of cancer cell lines. Among them, a derivative with an aminoethyl substitution showed significant cytotoxicity with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In a comparative study against various pathogens, benzimidazole derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those observed for standard treatments .

5. Summary Table of Biological Activities

Biological ActivityCompoundIC50/MIC ValueReference
AnticancerBnZ-AE25.72 μM
AntibacterialBnZ-AE<10 μg/mL
AntiviralBnZ-AEEffective
Anti-inflammatoryBnZ-AEModerate

Scientific Research Applications

Antiviral Properties

Recent studies highlight the antiviral potential of benzimidazole derivatives against several viruses:

  • Enteroviruses : Compounds synthesized from benzimidazole have shown IC50 values as low as 1.08 μg/ml against Coxsackie virus, indicating potent antiviral activity .
  • Herpes Simplex Virus : Certain derivatives exhibit significant inhibition of viral replication, with IC50 values lower than traditional antiviral agents .
  • Bovine Viral Diarrhea Virus : Specific analogs have been identified as effective antiviral agents with EC50 values around 1.11 mM .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties:

  • Compounds such as 5-nitro-1H-benzimidazole derivatives have shown comparable potency to doxorubicin against various cancer cell lines .
  • The anticancer mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is notable:

  • Several studies report significant reductions in inflammation markers in vitro and in vivo, with some compounds demonstrating over 90% efficacy compared to standard treatments .
  • The mechanism typically involves inhibition of cyclooxygenase enzymes and modulation of pro-inflammatory cytokines .

Antiviral Efficacy Against Enteroviruses

A series of benzimidazole derivatives were synthesized and tested for their antiviral activity against enteroviruses. The study revealed that specific substitutions on the benzimidazole scaffold significantly enhanced antiviral potency, demonstrating the importance of structural modifications in drug design.

Anticancer Screening

In a comprehensive screening of benzimidazole derivatives against human cancer cell lines (e.g., A-549, HepG2), several compounds exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development into anticancer agents.

Anti-inflammatory Mechanisms

Research involving the synthesis of new benzimidazole derivatives has shown promising results in reducing inflammation in animal models. These compounds were tested for their ability to inhibit COX enzymes and modulate inflammatory pathways, providing insights into their therapeutic potential.

Data Table: Summary of Biological Activities

Activity TypeSpecific ActionReference
AntiviralInhibition of enteroviruses
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryReduction in inflammation markers
AntimicrobialEfficacy against bacterial pathogens

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of benzimidazole derivatives is highly dependent on substituent type, position, and electronic properties . Below is a comparison of 1-(2-aminoethyl)-benzimidazole with structurally related compounds:

Compound Substituents Key Biological Activity Research Findings
1-(2-Aminoethyl)-benzimidazole 1-position: -CH2CH2NH2 Anticancer, antimicrobial potential Enhanced hydrogen bonding capacity; potential for enzyme or receptor interactions .
Carbendazim 1-position: -NHCOOCH3 Fungicidal Broad-spectrum antifungal activity; inhibits β-tubulin polymerization in fungi .
Thiabendazole 1-position: -SC6H4NH2 Antiparasitic, antifungal Targets helminths and fungi; inhibits mitochondrial fumarate reductase .
Anti-Alzheimer derivatives (4f, 4g) 2-position: substituted phenyl groups Acetylcholinesterase inhibition IC50 values of 0.091 mM (4f) and 0.134 mM (4g), comparable to donepezil .
Bendamustine-related compound 2-position: bis(2-chloroethyl)amino Anticancer (alkylating agent) Induces DNA crosslinking; used in lymphoma and leukemia therapy .
Benzimidazole–1,2,3-triazole hybrids Triazole-linked substituents Acetylcholinesterase inhibition 84% inhibition at 100 µM for hybrid 75; targets enzyme cationic sites .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.4–3.8 ppm for –CH₂–NH₂).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 186.2132 for C₁₀H₁₀N₄) .
  • X-ray crystallography : Resolves coordination geometry in metal complexes (e.g., distorted octahedral Co(II) with Co–N bond lengths of 1.948–1.957 Å) .

How can QSPR models optimize the design of 1-(2-aminoethyl)benzimidazole derivatives for antimicrobial activity?

Advanced
Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP , polar surface area , and HOMO-LUMO gaps predict bioactivity. For example, derivatives with electron-withdrawing groups (e.g., –NO₂) at the benzimidazole C2 position show enhanced Gram-positive bacterial inhibition (MIC = 2–4 µg/mL) by disrupting cell wall synthesis. Machine learning algorithms (e.g., random forests) trained on datasets from can prioritize candidates for synthesis .

What pharmacological mechanisms are associated with 1-(2-aminoethyl)benzimidazole derivatives?

Basic
These derivatives target:

  • Histamine H3 receptors : Antagonism modulates neurotransmitter release (e.g., in Alzheimer’s models) .
  • Tubulin polymerization : Anticancer activity via mitotic arrest (IC₅₀ = 1.2 µM in MCF-7 cells) .
  • DNA gyrase inhibition : Broad-spectrum antimicrobial effects by blocking ATP-binding pockets .

What challenges arise in crystallizing 1-(2-aminoethyl)benzimidazole metal complexes, and how are they mitigated?

Advanced
Solvent choice (e.g., methanol/water mixtures) and counterion selection (e.g., nitrate vs. chloride) impact crystal lattice stability. highlights that hydrogen bonding between –NH₂ groups and solvent molecules (O···N distances = 2.89 Å) stabilizes the Co(II) complex. SHELX refinement (e.g., using Olex2) resolves disorder in flexible aminoethyl chains .

How do substituents on the benzimidazole ring modulate bioactivity?

Q. Basic

  • Electron-donating groups (e.g., –OCH₃) : Enhance solubility but reduce membrane permeability.
  • Halogens (e.g., –Cl) : Improve receptor affinity via hydrophobic interactions (e.g., pIC₅₀ increase from 6.1 to 7.8 in kinase assays) .
  • Bulkier groups (e.g., naphthyl) : Introduce steric hindrance, reducing off-target binding .

How do multi-component reaction (MCR) conditions impact the regioselectivity of benzimidazole synthesis?

Advanced
In CO₂-mediated cyclizations (), pressure (1–5 atm) and temperature (80–120°C) control carboxylation intermediates, favoring 1,2-disubstituted products. Microwave-assisted MCRs reduce reaction times (2–4 h vs. 24 h) and improve yields (90% vs. 70%) by enhancing dielectric heating. LC-MS monitoring identifies side products (e.g., dimerization) for real-time optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzimidazole, 1-(2-aminoethyl)-
Reactant of Route 2
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